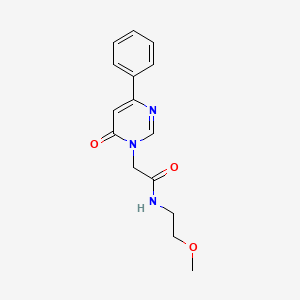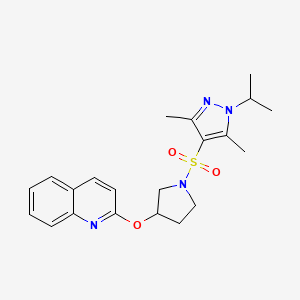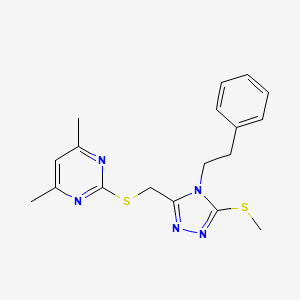
N-((1-isopropylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . Piperidines are important in the pharmaceutical industry and are present in many classes of drugs . The compound also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Scientific Research Applications
Anticancer Research
The compound has been explored in the context of anticancer research. For example, a study by Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole scaffolds and benzamide groups, which are associated with important biological properties. These compounds, including derivatives similar to N-((1-isopropylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibited promising anticancer activity against various human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and assessed the oral drug-like behavior of these compounds (Tiwari et al., 2017).
Synthesis and Biological Activity
In the field of synthetic chemistry and biological activity evaluation, several studies have been conducted. For instance, Eckelbarger et al. (2017) investigated N-(5-aryl-1,3,4-thiadiazol-2-yl)amides as a new class of insecticides, demonstrating the potential for agricultural applications. They used various methods to synthesize key intermediates and evaluate insecticidal activity against certain strains of insects (Eckelbarger et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Research by Maddila et al. (2016) focused on synthesizing 1,3,4-thiadiazole derivatives with pyrazole and pyrrole moieties, exploring their anti-inflammatory activity. This indicates potential therapeutic applications in treating inflammation-related disorders (Maddila et al., 2016).
properties
IUPAC Name |
4-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-9(2)17-6-4-11(5-7-17)8-14-13(18)12-10(3)15-16-19-12/h9,11H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJXZUWSVYKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)




![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)



methanone](/img/structure/B2861406.png)
